2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine
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Overview
Description
2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine is a heterocyclic compound that contains both piperazine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperazine ring often imparts biological activity, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylpiperazine with 2,4-dichloro-6-methylpyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The pyrimidine moiety may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-6-methylpyrimidin-4-amine
- 2-(4-Ethylpiperazin-1-yl)-phenylamine
- 2-(4-Ethylpiperazin-1-yl)-ethylamine
Uniqueness
2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine is unique due to the specific combination of the piperazine and pyrimidine rings, which imparts distinct pharmacological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H19N5 |
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Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-13-9(2)8-10(12)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14) |
InChI Key |
AKMBLTKZTVKROS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=N2)N)C |
Origin of Product |
United States |
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